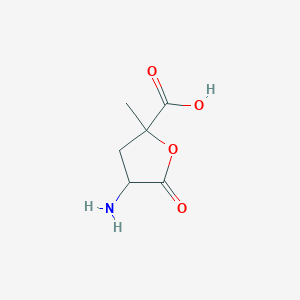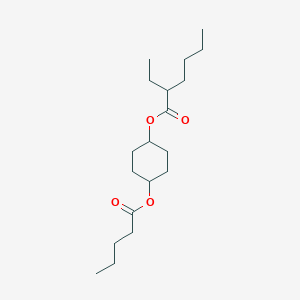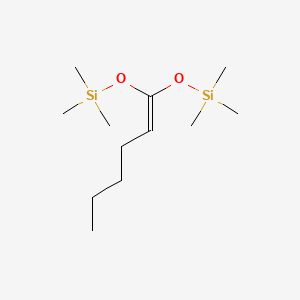
3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-pentylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-pentylidene- is a chemical compound with the molecular formula C9H22O2Si2. It is known for its unique structure, which includes two silicon atoms and an ethylidene group. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-pentylidene- typically involves the reaction of trimethylsilyl chloride with an appropriate alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-pentylidene- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert it into simpler silane derivatives.
Substitution: It can undergo substitution reactions where the ethylidene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silanols, silanes, and substituted derivatives, depending on the type of reaction and reagents used .
Applications De Recherche Scientifique
3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-pentylidene- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: Research studies have explored its potential use in biological systems, particularly in the development of silicon-based biomaterials.
Medicine: Its unique structure makes it a candidate for drug delivery systems and other medical applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-pentylidene- involves its interaction with molecular targets through its silicon atoms and ethylidene group. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations. The pathways involved include nucleophilic attack on the silicon atoms and subsequent rearrangement of the molecular structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dioxa-3,5-disilaheptane, 3,3,5,5-tetramethyl-: This compound has a similar structure but lacks the ethylidene group.
4-Ethylidene-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane: Another similar compound with slight variations in the molecular structure.
Uniqueness
The presence of the ethylidene group in 3,5-Dioxa-2,6-disilaheptane, 2,2,6,6-tetramethyl-4-pentylidene- makes it unique compared to other similar compounds. This structural feature imparts specific reactivity and properties that are valuable in various applications .
Propriétés
Numéro CAS |
126736-77-4 |
|---|---|
Formule moléculaire |
C12H28O2Si2 |
Poids moléculaire |
260.52 g/mol |
Nom IUPAC |
trimethyl(1-trimethylsilyloxyhex-1-enoxy)silane |
InChI |
InChI=1S/C12H28O2Si2/c1-8-9-10-11-12(13-15(2,3)4)14-16(5,6)7/h11H,8-10H2,1-7H3 |
Clé InChI |
ZNBHDNOJLKAISD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=C(O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



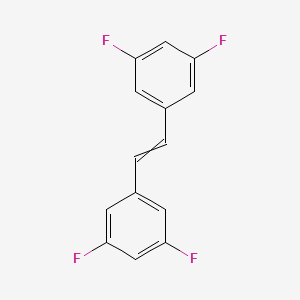
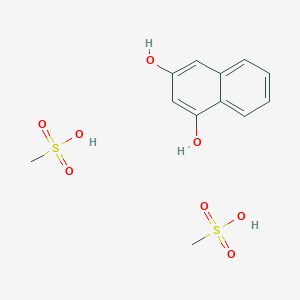

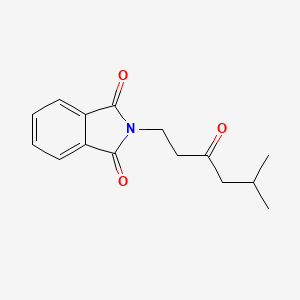
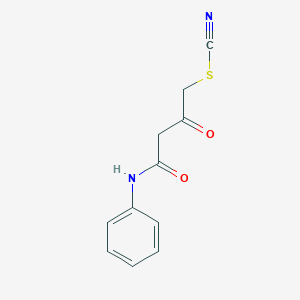

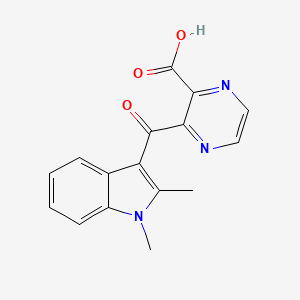

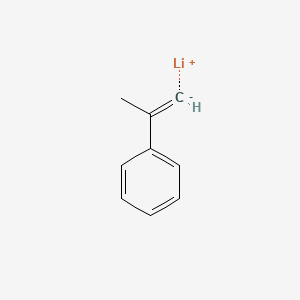
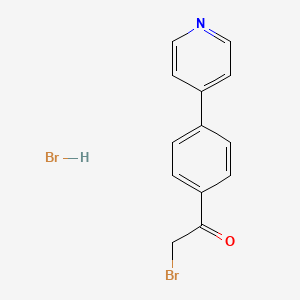
![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)
